molecular formula C17H15FN4O2 B12451604 N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide

N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide

Cat. No.: B12451604
M. Wt: 326.32 g/mol
InChI Key: UORVDLFLOJOVBO-UHFFFAOYSA-N
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Description

N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridine-2-carbohydrazide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .

The next step involves the acylation of the indole derivative with an appropriate acylating agent to introduce the acetyl group. This is followed by the reaction with pyridine-2-carbohydrazide under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The compound may also interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

N'-[2-(5-fluoro-2-methyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C17H15FN4O2/c1-10-12(13-8-11(18)5-6-14(13)20-10)9-16(23)21-22-17(24)15-4-2-3-7-19-15/h2-8,20H,9H2,1H3,(H,21,23)(H,22,24)

InChI Key

UORVDLFLOJOVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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